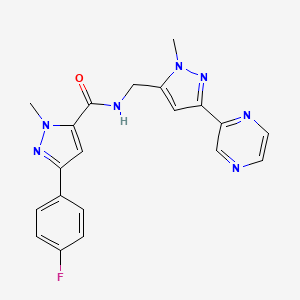

3-(4-fluorophenyl)-1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN7O/c1-27-15(9-17(26-27)18-12-22-7-8-23-18)11-24-20(29)19-10-16(25-28(19)2)13-3-5-14(21)6-4-13/h3-10,12H,11H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSKFKOYSXSTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, potency against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure characteristic of pyrazole derivatives, which often exhibit diverse biological activities. The presence of a 4-fluorophenyl group and a pyrazin-2-yl moiety enhances its potential for interacting with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, pyrazole derivatives have been shown to exhibit anti-inflammatory properties by inhibiting various inflammatory mediators.

Anticancer Activity

The biological activity of this compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. Below is a summary table of its activity compared to other related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(4-fluorophenyl)-1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide | MCF7 (breast cancer) | 0.01 | CDK2 inhibitor |

| Compound A (similar structure) | NCI-H460 (lung cancer) | 0.03 | CDK2 inhibitor |

| Compound B (related pyrazole) | HepG2 (liver cancer) | 0.07 | Apoptosis induction |

| Compound C (another derivative) | A549 (lung cancer) | 0.16 | Anti-inflammatory |

These results indicate that the compound exhibits potent activity against various cancer cell lines, particularly through mechanisms involving CDK inhibition and apoptosis induction.

Case Studies

- MCF7 Cell Line Study : A study demonstrated that the compound effectively inhibited the proliferation of MCF7 cells with an IC50 value of 0.01 µM, showcasing its potential as a therapeutic agent for breast cancer treatment .

- NCI-H460 Cell Line Study : Another investigation found that this compound inhibited NCI-H460 cells with an IC50 value of 0.03 µM, suggesting strong efficacy against lung cancer .

- Inflammation Model : In vitro studies showed that the compound reduced levels of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural components:

- Fluorine Substitution : The presence of fluorine in the phenyl group enhances lipophilicity and binding affinity to biological targets.

- Pyrazinyl Moiety : This contributes to the overall stability and reactivity of the compound, allowing it to interact effectively with enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The target compound’s structure can be compared to several pyrazole derivatives with substitutions at the phenyl ring, pyrazole core, or linker region (Table 1). Key structural analogs include:

- 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide : The sulfonamide linker and dichlorophenyl group may enhance antibacterial activity compared to the target compound’s pyrazine-based structure .

- Razaxaban (DPC 906) : A clinical-stage factor Xa inhibitor featuring a benzisoxazole and trifluoromethyl group, highlighting how heterocyclic substitutions (e.g., pyrazine vs. benzisoxazole) influence enzyme selectivity .

Table 1. Structural and Functional Comparison of Pyrazole Derivatives

Physicochemical and Crystallographic Properties

- Crystallographic data for related fluorophenyl-pyrazoles (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ) confirm planar pyrazole cores and dihedral angles influenced by substituents, which may affect molecular packing and solubility .

Q & A

Q. Optimization strategies :

- Use K₂CO₃ as a base for SNAr reactions to enhance fluorophenyl group incorporation .

- Employ microwave-assisted synthesis to reduce reaction time for heterocycle formation.

- Purify intermediates via column chromatography or recrystallization to minimize side products .

Advanced: How can structural analogs resolve contradictions in biological activity data?

Answer:

Contradictions in bioactivity (e.g., anti-inflammatory vs. antimicrobial) often arise from assay variability or off-target effects. To address this:

- Comparative SAR studies : Synthesize analogs with systematic modifications (e.g., replacing pyrazine with triazole) to isolate pharmacophoric groups. For example, replacing the triazolo-pyridine moiety with a piperazine group enhanced anti-inflammatory activity in related compounds .

- Orthogonal assays : Validate activity using both in vitro (enzyme inhibition) and cellular (cytokine profiling) models .

- Docking studies : Use computational tools (AutoDock, Schrödinger) to predict binding interactions with targets like COX-2 or kinases .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions and amide bond formation. Key signals include:

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- IR : Detect carbonyl stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can computational modeling guide target identification?

Answer:

- Molecular docking : Screen against protein databases (PDB) to identify potential targets (e.g., kinases, GPCRs). For pyrazole-carboxamides, docking into the ATP-binding pocket of JAK2 showed favorable binding energy .

- MD simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories (AMBER/GROMACS). Monitor RMSD and hydrogen-bond persistence .

- QSAR models : Use MOE or RDKit to correlate substituent electronegativity (e.g., fluorine) with bioactivity .

Basic: What methods evaluate the compound’s stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal stability : Use TGA/DSC to assess decomposition temperatures.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation .

Advanced: How to design experiments for optimizing bioavailability?

Answer:

- Solubility enhancement :

- Use co-solvents (PEG-400, DMSO) or cyclodextrin inclusion complexes.

- Synthesize prodrugs (e.g., ester derivatives) .

- Permeability assays : Perform Caco-2 cell monolayer studies to predict intestinal absorption.

- Metabolic stability : Test with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation sites) .

Basic: What are common pitfalls in biological assay design for this compound?

Answer:

- Non-specific binding : Mitigate via competitive binding assays with excess albumin.

- Cytotoxicity false positives : Use resazurin-based viability assays alongside target-specific readouts .

- Solvent interference : Limit DMSO to <0.1% v/v in cell-based assays .

Advanced: How to resolve discrepancies in enzyme inhibition vs. cellular activity?

Answer:

- Off-target profiling : Use kinome-wide screening (Eurofins KinaseProfiler) to identify unintended targets.

- Intracellular accumulation : Measure compound levels via LC-MS/MS in lysates to confirm cellular uptake .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream effects .

Basic: What purification techniques are recommended for intermediates?

Answer:

- Flash chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR/Cas9 knockout : Delete putative targets (e.g., COX-2) and assess activity loss.

- SPR/BLI : Measure real-time binding kinetics to purified proteins .

- In vivo models : Test in zebrafish xenografts or murine inflammation models with pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.